7H-Dibenzo[a,c]carbazole
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Overview
Description
7H-Dibenzo[a,c]carbazole is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N. It is a crystalline solid that is highly hydrophobic and is found in tobacco smoke, fossil fuels, and other organic combustion products . This compound is known for its potential carcinogenic properties and is considered a possible human carcinogen by the International Agency for Research on Cancer .
Preparation Methods
7H-Dibenzo[a,c]carbazole can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1’-bi-2-naphthol under specific reaction conditions . The industrial production of this compound typically involves the use of high-temperature pyrolysis of organic materials, which leads to the formation of polycyclic aromatic hydrocarbons, including this compound .
Chemical Reactions Analysis
7H-Dibenzo[a,c]carbazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It neutralizes acids in exothermic reactions to form salts and water . It may also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Common reagents used in these reactions include strong oxidizing agents and reducing agents. Major products formed from these reactions include hydroxylated derivatives and other oxidized products .
Scientific Research Applications
7H-Dibenzo[a,c]carbazole has several scientific research applications. In chemistry, it is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and their interactions with enzymes such as cytochrome P450 . In biology and medicine, it is used as a model compound to study the carcinogenic effects of polycyclic aromatic hydrocarbons and their impact on DNA . Additionally, it has applications in the development of high-performance solar cells and organic phosphorescent materials .
Mechanism of Action
The mechanism of action of 7H-Dibenzo[a,c]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 . These enzymes hydroxylate the compound at specific sites, leading to the formation of reactive metabolites that can form DNA adducts . The formation of these adducts can result in mutations and potentially lead to carcinogenesis . The dominant pathway of metabolism involves electrophilic addition-rearrangement mechanisms .
Comparison with Similar Compounds
7H-Dibenzo[a,c]carbazole is similar to other polycyclic aromatic hydrocarbons such as dibenz[a,j]acridine and dibenzo[a,g]carbazole . it is unique in its specific metabolic pathways and the particular enzymes involved in its metabolism . Other similar compounds include 3,4:5,6-dibenzocarbazole and 7-aza-7H-dibenzo[c,g]fluorene . The uniqueness of this compound lies in its specific interactions with cytochrome P450 enzymes and its potent carcinogenic properties .
Properties
CAS No. |
65216-36-6 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2 |
InChI Key |
DSJHYRQILJITBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1 |
Origin of Product |
United States |
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